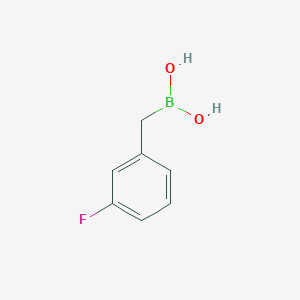

(3-Fluorobenzyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluorophenyl)methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNVBMVZEYNEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC(=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666655 | |

| Record name | [(3-Fluorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238765-10-1 | |

| Record name | [(3-Fluorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile but Delicate Building Block

An In-depth Technical Guide to (3-Fluorobenzyl)boronic Acid and its Pinacol Ester Derivative

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic introduction of fluorinated motifs is a cornerstone of molecular design. The 3-fluorobenzyl group is of particular interest, as the fluorine atom at the meta-position can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. This compound represents a primary reagent for installing this valuable fragment.

However, a critical distinction separates benzylboronic acids from their more commonly used arylboronic acid cousins. The carbon-boron bond in benzylboronic acids is attached to an sp³-hybridized carbon, rendering it significantly more susceptible to decomposition, primarily through a process called protodeboronation. Consequently, for practical laboratory applications involving storage, handling, and reaction setup, this compound is almost exclusively prepared, sold, and utilized as its more stable boronate ester, most commonly the pinacol ester .

This guide provides a comprehensive technical overview of the chemical properties, stability, handling, and core reactivity of this compound, with a necessary and practical focus on its pinacol ester derivative as the reagent of choice for researchers.

Foundational Chemistry: Understanding the Stability Imperative

A deep understanding of why the pinacol ester is the preferred form of this reagent is crucial for experimental success. The difference in stability between aryl- and benzylboronic acids is not trivial; it is a defining chemical characteristic that dictates all handling and reaction protocols.

The C(sp³)-B Bond: An Inherent Vulnerability

The primary liability of benzylboronic acids is protodeboronation , a reaction where a proton source cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond. This undesired side reaction effectively destroys the reagent, converting it to 3-fluorotoluene.

-

Arylboronic Acids (e.g., Phenylboronic Acid): The C(sp²)-B bond is relatively strong and stabilized by the aromatic system. It is generally resilient to mild protic conditions.

-

Benzylboronic Acids: The C(sp³)-B bond is weaker and lacks the electronic stabilization of an adjacent aromatic ring. It is highly susceptible to cleavage by even weak proton sources like water, alcohols, or silica gel, especially under basic or heated conditions common in cross-coupling reactions.[1]

The Pinacol Ester Solution

To circumvent this instability, the free boronic acid is reacted with a diol, pinacol (2,3-dimethyl-2,3-butanediol), to form a five-membered cyclic boronate ester. This strategy confers stability through two primary mechanisms:

-

Steric Shielding: The bulky methyl groups of the pinacol backbone physically obstruct the approach of reagents that could cleave the C-B bond.

-

Electronic Stabilization: The formation of the boronate ester alters the electronics around the boron atom, making the C-B bond less polarized and less reactive toward protonolysis.

Boronic esters, such as pinacol esters, are significantly more robust, often stable enough for silica gel chromatography and long-term storage, while remaining sufficiently reactive for cross-coupling reactions.[2][3]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Synonym(s) | 3-Fluorophenylmethylboronic acid pinacol ester | |

| CAS Number | 1310048-95-3 | |

| Molecular Formula | C₁₃H₁₈BFO₂ | |

| Molecular Weight | 236.09 g/mol | |

| Physical Form | Liquid | |

| Storage Temperature | -20°C |

For the parent This compound , the theoretical properties are:

-

Molecular Formula: C₇H₈BFO₂

-

Molecular Weight: 153.95 g/mol

Synthesis and Handling

Synthesis Overview

Benzylboronate esters are typically synthesized via metal-catalyzed or metal-mediated reactions. A common and reliable laboratory method involves the reaction of a benzyl halide with a diboron reagent or the reaction of a Grignard reagent with a borate ester.[4] For example, 3-fluorobenzyl bromide can be converted into a Grignard reagent and subsequently reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolborane, HBPin) to yield the target pinacol ester.[4]

Best Practices for Handling and Storage

The stability of the pinacol ester is high relative to the free acid, but proper handling is still paramount to ensure its quality and the reproducibility of experiments.

Caption: Recommended workflow for the storage and handling of benzylboronic acid pinacol esters.

Protocol for Safe Handling:

-

Storage: The reagent should be stored at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.

-

Inert Atmosphere is Key: Never open the container to the ambient atmosphere. Moisture in the air can slowly hydrolyze the ester back to the unstable boronic acid.

-

Dispensing: For use, allow the bottle to warm completely to room temperature before opening behind a nitrogen or argon screen (e.g., in a glovebox or under a balloon). Use a syringe to pierce the septum and withdraw the required amount.

-

Solvents: Always use anhydrous solvents when preparing stock solutions or setting up reactions to prevent hydrolysis.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form diarylmethane structures. This reaction is a powerful tool for creating C(sp³)-C(sp²) bonds, which are ubiquitous in pharmacologically active molecules.

Mechanism and Causality

The catalytic cycle involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: A base (e.g., K₃PO₄, Cs₂CO₃) is essential. It activates the boronate ester, forming a more nucleophilic "ate" complex. This complex then transfers the benzyl group from the boron atom to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments (aryl and benzyl) on the palladium center couple and are eliminated, forming the desired diarylmethane product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

Reaction: Coupling of this compound pinacol ester with 4-bromoanisole.

Materials:

-

This compound pinacol ester (1.2 eq)

-

4-Bromoanisole (1.0 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromoanisole, this compound pinacol ester, and K₃PO₄.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 1-(3-fluorobenzyl)-4-methoxybenzene.

Causality Note: The use of a strong base like K₃PO₄ and an aqueous co-solvent is crucial for promoting the formation of the boronate "ate" complex, which accelerates the often rate-limiting transmetalation step.

Applications in Drug Discovery

The incorporation of a 3-fluorobenzyl moiety can be a powerful strategy in medicinal chemistry.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Placing a fluorine atom on an aromatic ring can block metabolic oxidation at that position by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions or improving solubility.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, potentially increasing the potency of a compound.

While specific examples of marketed drugs containing the this compound-derived fragment are not prominent, the utility of fluorinated building blocks and the Suzuki coupling is well-established in the synthesis of countless clinical candidates and approved drugs.[5]

Safety and Hazard Information

The pinacol ester of this compound is a chemical reagent that must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors or direct contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Conclusion

This compound is a valuable synthetic tool for introducing the 3-fluorobenzyl group, a motif with significant potential in drug discovery and materials science. Its inherent chemical instability, a direct consequence of its C(sp³)-B bond, is effectively managed through its conversion to the much more stable and easier-to-handle pinacol ester. A thorough understanding of the unique properties of benzylboronates, particularly their propensity for protodeboronation and the necessity of handling them under anhydrous and inert conditions, is paramount for their successful application. When used correctly, this compound pinacol ester is a robust and reliable partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex diarylmethane structures.

References

-

Mukai, C., Takahashi, H., & Yoshikawa, N. (2015). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 5(118), 97263-97271. Available at: [Link]

-

Li, W., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(52), 32931-32935. Available at: [Link]

-

Mukai, C., Takahashi, H., & Yoshikawa, N. (2015). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 5(118), 97263-97271. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Available at: [Link]

-

Valdés, C., & Plaza, M. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science. Available at: [Link]

-

Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

-

Valdés, C., & Plaza, M. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science, 15(1), 137-143. Available at: [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Available at: [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. Available at: [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. Available at: [Link]

Sources

- 1. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 2. Boronic Esters | High Purity for [frontierspecialtychemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary & Nomenclature Clarification

An In-Depth Technical Guide to (3-Fluorophenyl)boronic Acid for Advanced Research & Development

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of (3-Fluorophenyl)boronic acid (CAS No. 768-35-4), a critical reagent for researchers, medicinal chemists, and professionals in drug development and materials science. A crucial point of clarification is the compound's nomenclature. While occasionally referred to as "(3-Fluorobenzyl)boronic acid" in some databases, the correct IUPAC name is (3-Fluorophenyl)boronic acid . The former implies a methylene (-CH₂-) spacer between the phenyl ring and the boronic acid group, which is structurally incorrect for this molecule. This guide will exclusively use the correct nomenclature.

(3-Fluorophenyl)boronic acid is a versatile synthetic building block, valued for its role in palladium-catalyzed cross-coupling reactions and for the unique physicochemical properties imparted by the fluorine substituent. The strategic incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this reagent a valuable asset in the design of novel pharmaceuticals and advanced materials.[1][2] This document details its physicochemical properties, synthesis, purification, core applications, and essential laboratory best practices.

Section 1: Physicochemical Profile and Stability

(3-Fluorophenyl)boronic acid is a white to off-white crystalline solid at room temperature.[3] Its key properties are summarized below. Understanding these characteristics is fundamental to its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 139.92 g/mol | [4] |

| Molecular Formula | C₆H₆BFO₂ | [4] |

| CAS Number | 768-35-4 | [3][4] |

| Melting Point | 214-218 °C | [3] |

| pKa (Predicted) | 7.50 ± 0.10 | [3] |

| Boiling Point | 271.4 °C at 760 mmHg | [4] |

| Solubility | 27.1 g/L in water at 20°C | [3] |

Causality Behind Stability and Decomposition:

Boronic acids are prone to three primary decomposition pathways, which researchers must mitigate to ensure reaction efficiency and reproducibility.

-

Dehydration to Boroxine: The most common issue is the reversible dehydration of three boronic acid molecules to form a cyclic trimer anhydride, known as a boroxine. Commercially available boronic acids often contain varying amounts of this less reactive anhydride. Purification by recrystallization is often necessary to regenerate the active monomeric acid form. [10 from initial search]

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This pathway is often catalyzed by acid or base and can be a significant side reaction, especially under harsh conditions or with sterically hindered substrates.

-

Oxidation: The C-B bond can be oxidized to a C-O bond, converting the arylboronic acid to the corresponding phenol. This is typically mediated by oxidizing agents but can also occur slowly in the presence of air.

Proper storage is therefore critical. The material should be kept in a tightly sealed container, refrigerated, and preferably stored under an inert atmosphere like nitrogen or argon to minimize exposure to moisture and oxygen. [3 from initial search]

Section 2: Synthesis and Purification

While (3-Fluorophenyl)boronic acid is commercially available, understanding its synthesis provides valuable context for quality assessment. A common laboratory-scale approach involves the reaction of an organometallic reagent with a borate ester, followed by acidic hydrolysis.

Protocol 2.1: Representative Synthesis via Grignard Reagent

This protocol is a generalized representation based on established methods for arylboronic acid synthesis.[5]

-

Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under a nitrogen atmosphere.

-

Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a solution of 1-bromo-3-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.

-

Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 equivalents) in anhydrous THF to -78 °C (dry ice/acetone bath). Transfer the prepared Grignard reagent to the dropping funnel via cannula and add it slowly to the cold borate solution, maintaining the internal temperature below -70 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 1-2 hours. Cool the flask in an ice bath and slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture) to yield pure (3-Fluorophenyl)boronic acid.[6][7]

Section 3: Core Applications in Organic Synthesis

The primary application of (3-Fluorophenyl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the core of many complex organic molecules.[8][9]

Protocol 3.1: General Suzuki-Miyaura Coupling

This protocol provides a general method adaptable for coupling (3-Fluorophenyl)boronic acid with various aryl halides.[8][10]

-

Reaction Setup: To a reaction vial or flask, add the aryl halide (e.g., aryl bromide, 1.0 mmol, 1.0 equiv), (3-Fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 4:1 Dioxane/H₂O or Toluene/Ethanol/H₂O) is commonly used to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.

-

Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring by TLC or LC-MS. Microwave heating (e.g., 120-150 °C for 15-60 minutes) can often accelerate the reaction.[10]

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Section 4: Significance in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-fluorophenyl moiety is a well-established strategy in medicinal chemistry. The fluorine atom can enhance drug properties in several ways:

-

Metabolic Stability: The C-F bond is very strong, and fluorine can be used to block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[1]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in proteins) or alter the pKa of nearby functional groups, potentially enhancing target binding.

-

Lipophilicity and Permeability: A single fluorine atom can increase lipophilicity, which may improve a compound's ability to cross cell membranes.

The boronic acid functional group itself is a key pharmacophore. It can act as a transition-state mimetic, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, making it a powerful inhibitor. [11 from initial search] This is famously demonstrated by the proteasome inhibitor drug Bortezomib. Consequently, (3-Fluorophenyl)boronic acid is a valuable starting material for synthesizing a wide range of biologically active compounds, including potent enzyme inhibitors and receptor agonists.[11][12]

Section 5: Laboratory Best Practices: Handling, Storage, and Safety

Adherence to strict handling and storage protocols is essential for maintaining the quality and reactivity of (3-Fluorophenyl)boronic acid and ensuring laboratory safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Hazards: (3-Fluorophenyl)boronic acid is classified as a skin and eye irritant and may cause respiratory irritation.

Storage and Handling Workflow:

Section 6: Conclusion

(3-Fluorophenyl)boronic acid is a cornerstone reagent in modern synthetic chemistry. Its utility is defined by its central role in the robust and versatile Suzuki-Miyaura coupling reaction and the advantageous properties conferred by its fluorine substituent. For professionals in drug discovery and materials science, a thorough understanding of its properties, handling requirements, and reaction protocols is paramount to leveraging its full potential. By adhering to the principles of careful purification to remove boroxine anhydrides and maintaining an inert atmosphere during reactions, researchers can reliably incorporate this valuable building block to construct complex molecular architectures and accelerate innovation.

References

-

Chem-Impex. (n.d.). 3-Fluorophenylboronic acid. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Org. Synth. 2005, 82, 141. Retrieved January 19, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. Retrieved January 19, 2026, from [Link]

- Google Patents. (2015). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Das, S., Alexeev, V. L., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7919-7922. Available at: [Link]

-

Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Org. Synth. 2011, 88, 185. Retrieved January 19, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved January 19, 2026, from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with Fluorinated Aromatic Compounds: The Role of Boronic Acids. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Galiana, I., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved January 19, 2026, from [Link]

-

Chem-Impex. (n.d.). 3-Fluorophenylboronic acid. Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. qcc.edu [qcc.edu]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of (3-Fluorobenzyl)boronic acid

Executive Summary

(3-Fluorobenzyl)boronic acid is a pivotal chemical intermediate, prized by researchers in medicinal chemistry and materials science for its utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making fluorinated building blocks like this one particularly valuable.[3] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying mechanistic rationale. We will detail a robust procedure based on the Grignard reaction, address the common and critical challenges of purification, and contextualize the molecule's application in modern drug discovery.

Introduction: The Strategic Value of Fluorinated Boronic Acids

The Ascendance of Boronic Acids in Chemical Synthesis

Boronic acids and their derivatives have become indispensable tools in organic chemistry.[4] Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have cemented their status as essential building blocks.[5] The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis, enabling the construction of complex molecular architectures that were once prohibitively difficult to access.[6][7] This reaction's reliability and functional group tolerance have made it a favored method in the pharmaceutical industry for synthesizing biaryl and substituted aromatic structures, which are common motifs in bioactive molecules.[8][9] The first FDA-approved boronic acid drug, Bortezomib (Velcade), underscored the potential of this class of compounds, sparking a surge in research that has since produced several other boron-containing therapeutics.[8][10]

Profile of this compound: A Privileged Building Block

This compound is not merely another reagent; it is a strategic component for molecular design. The benzylboronic acid scaffold provides a flexible linker, while the meta-positioned fluorine atom offers distinct advantages. In medicinal chemistry, fluorine is often used to block metabolic oxidation sites, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby enhancing a drug's overall profile.[3] This guide presents a reliable and scalable synthesis protocol to empower researchers with access to this high-value intermediate.

Synthesis Strategy: The Grignard-Borate Ester Pathway

Rationale for the Grignard-Based Protocol

While several methods exist for preparing boronic acids, including the Miyaura borylation and C-H activation, the reaction of a Grignard reagent with a trialkyl borate remains one of the most direct, cost-effective, and widely implemented strategies, particularly for benzylboronic acids.[8][11][12] This pathway is predicated on two classic and well-understood transformations: the formation of an organomagnesium halide (Grignard reagent) and its subsequent nucleophilic attack on an electrophilic boron center.[13][14] The starting material, 3-fluorobenzyl chloride or bromide, is readily accessible, and the reagents are standard laboratory chemicals, making this approach highly practical.[15]

The Core Reaction Mechanism

The synthesis proceeds through three distinct stages, each governed by fundamental principles of organic chemistry.

-

Grignard Reagent Formation: Magnesium metal undergoes oxidative insertion into the carbon-halogen bond of 3-fluorobenzyl halide. This inverts the polarity of the benzylic carbon, transforming it from an electrophilic site into a potent nucleophile (a carbanion). This step is highly sensitive to moisture and requires strictly anhydrous conditions.

-

Borylation: The nucleophilic benzylic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a tetrahedral boronate complex.

-

Hydrolysis: The reaction is quenched with an acidic aqueous solution. The acid protonates the alkoxy groups on the boron atom, leading to their hydrolysis and the formation of the final this compound.

Visualization of the Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a ~70 mmol scale and can be adjusted accordingly.

Materials and Reagents

| Reagent/Material | Grade | Quantity | CAS Number | Supplier Notes |

| Magnesium Turnings | >99.5% | 1.94 g (80 mmol) | 7439-95-4 | Should be fresh and free of oxide coating. |

| 1-Bromo-3-fluorobenzene | Synthesis Grade | 12.25 g (70 mmol) | 1073-06-9 | Ensure anhydrous. |

| Trimethyl Borate | >99%, Anhydrous | 14.5 g (140 mmol) | 121-43-7 | Distill from sodium if necessary. |

| Diethyl Ether (Et₂O) | Anhydrous | 200 mL | 60-29-7 | From a freshly opened bottle or solvent still. |

| Tetrahydrofuran (THF) | Anhydrous | 50 mL | 109-99-9 | From a freshly opened bottle or solvent still. |

| Iodine (I₂) | ACS Grade | 1 crystal | 7553-56-2 | Used as an initiator. |

| Hydrochloric Acid (HCl) | 2 M Aqueous | ~200 mL | 7647-01-0 | For workup. |

| Sodium Hydroxide (NaOH) | 1 M Aqueous | As needed | 1310-73-2 | For purification. |

| Ethyl Acetate (EtOAc) | ACS Grade | As needed | 141-78-6 | For extraction and recrystallization. |

| Hexane | ACS Grade | As needed | 110-54-3 | For recrystallization. |

| Brine (Saturated NaCl) | - | As needed | 7647-14-5 | For washing. |

| Anhydrous Magnesium Sulfate | - | As needed | 7487-88-9 | For drying organic layers. |

Step-by-Step Synthesis Procedure

Scientist's Note: Absolute exclusion of water is paramount for the success of the Grignard reaction. All glassware must be rigorously flame-dried or oven-dried under vacuum and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Grignard Reagent

-

Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a pressure-equalizing dropping funnel, and a rubber septum. Flame-dry the entire apparatus under a flow of argon.

-

To the cooled flask, add magnesium turnings (1.94 g, 80 mmol).

-

Add anhydrous diethyl ether (150 mL) to cover the magnesium.

-

Add a single crystal of iodine. The brownish color should fade as the iodine reacts with the magnesium surface, which is an indication of activation.

-

In the dropping funnel, prepare a solution of 3-fluorobenzyl bromide (12.25 g, 70 mmol) in anhydrous diethyl ether (50 mL).

-

Add ~2 mL of the bromide solution to the magnesium suspension. Gentle warming with a heat gun may be required to initiate the reaction, which is evidenced by bubbling and the formation of a cloudy gray solution.

-

Once the reaction has commenced, add the remainder of the 3-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. This prevents a runaway reaction and minimizes the formation of the Wurtz coupling byproduct.[13]

-

After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete consumption of the magnesium. The final solution should be a dark gray, homogenous mixture.

Step 2: Borylation

-

In a separate flame-dried 500 mL flask under argon, prepare a solution of trimethyl borate (14.5 g, 140 mmol) in anhydrous THF (50 mL).

-

Cool this solution to -78 °C using a dry ice/acetone bath. Rationale: This low temperature is crucial to prevent over-addition of the Grignard reagent to the borate ester, which would lead to undesired borinic and boronic species.

-

Transfer the freshly prepared Grignard reagent solution to the cooled trimethyl borate solution via a cannula, portion-wise, over 30 minutes. Maintain vigorous stirring and keep the internal temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

Step 3: Hydrolysis and Workup

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly and carefully quench the reaction by adding 2 M HCl (200 mL). Caution: This is an exothermic process and may produce flammable gases.

-

Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine all organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound, typically as an off-white solid or waxy oil.

Purification and Characterization

The Challenge of Boronic Acid Purification

Boronic acids are notoriously challenging to purify via standard silica gel chromatography. Their Lewis acidic nature leads to strong binding with the silanol groups on the silica surface, resulting in tailing, decomposition, and low recovery.[16][17] Furthermore, they can readily dehydrate to form cyclic trimeric anhydrides known as boroxines, which complicates characterization. A robust acid-base extraction followed by recrystallization is the preferred method for achieving high purity.[18][19]

Recommended Purification Protocol

-

Dissolve the crude product in diethyl ether or ethyl acetate (200 mL).

-

Extract the organic solution with 1 M NaOH (3 x 75 mL). The boronic acid, being acidic (pKa ~9), will deprotonate and move into the aqueous layer as its sodium boronate salt. Most neutral organic impurities will remain in the organic phase.[19]

-

Combine the aqueous layers and wash with diethyl ether (1 x 50 mL) to remove any remaining non-polar impurities.

-

Cool the aqueous layer to 0 °C in an ice bath and acidify to pH ~2 by slowly adding 2 M HCl with vigorous stirring. The pure boronic acid will precipitate out as a white solid.

-

Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.

-

For final purification, recrystallize the solid from a mixed solvent system, such as ethyl acetate/hexane.[20] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

-

Filter the pure white crystals and dry them under high vacuum.

Applications in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This allows for the direct installation of the 3-fluorobenzyl moiety onto an aromatic or vinylic core, a key step in the synthesis of many pharmaceutical candidates.[21]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is the key step where the new carbon-carbon bond is set up.

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired coupled product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Google Patents.

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. Design and discovery of boronic acid drugs. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

American Chemical Society. Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. [Link]

-

PubMed. Design and discovery of boronic acid drugs. [Link]

-

Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Boronic Acids in Modern Drug Discovery. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 14. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 15. 3-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. pubs.acs.org [pubs.acs.org]

solubility of (3-Fluorobenzyl)boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (3-Fluorophenyl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Boronic Acid Solubility

(3-Fluorophenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry, presents unique challenges and opportunities in formulation and reaction engineering. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is intrinsically linked to its behavior in solution.[1][2] However, predicting and controlling its solubility is not straightforward. Boronic acids exist in a delicate equilibrium with their cyclic anhydrides, known as boroxines, a transformation that is highly dependent on the surrounding solvent environment and the electronic nature of substituents on the phenyl ring.[3] This guide provides a comprehensive exploration of the principles governing the solubility of (3-fluorophenyl)boronic acid in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its empirical determination. Our goal is to empower researchers to make informed decisions in solvent selection, reaction optimization, and formulation development.

The Chemical Landscape of (3-Fluorophenyl)boronic Acid

(3-Fluorophenyl)boronic acid (CAS RN: 768-35-4) is a white to light yellow crystalline powder with a molecular weight of 139.92 g/mol .[1][4] Its structure, featuring a fluorine atom at the meta position of the phenyl ring, imparts specific electronic properties that influence its reactivity and physical characteristics, including solubility.

Key Structural Features:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is a Lewis acid and is capable of forming reversible covalent bonds with diols.[2] It is also responsible for the compound's acidic nature (pKa ≈ 9, though this can be influenced by the solvent and interactions with other molecules).[2]

-

Fluorine Substituent: The electronegative fluorine atom influences the acidity of the boronic acid and the polarity of the molecule, which in turn affects its interactions with solvent molecules. The position of the substituent on the phenyl ring has a significant impact on the compound's properties and solubility.[5]

The most critical aspect influencing the solubility of boronic acids is their propensity to undergo dehydration to form boroxines.[3][5]

Caption: Equilibrium between (3-Fluorophenyl)boronic Acid and its Boroxine.

This equilibrium means that when measuring solubility, one is often dealing with a mixture of the acid and its anhydride, making reproducible data challenging to obtain.[3]

Principles of Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For (3-fluorophenyl)boronic acid, this translates to a complex interplay of polarity, hydrogen bonding capabilities, and the aforementioned equilibrium with its boroxine.

Based on extensive studies of phenylboronic acid and its derivatives, we can establish a predictive framework for the solubility of the 3-fluoro substituted analog.[3][6][7]

Solvent Classification and Expected Solubility:

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran, Dipropyl ether): These solvents are polar aprotic and can act as hydrogen bond acceptors. They are generally excellent solvents for boronic acids, leading to high solubility.[3][7]

-

Ketones (e.g., Acetone, 3-Pentanone): Similar to ethers, ketones are polar aprotic solvents that can effectively solvate boronic acids, resulting in high solubility.[3][7]

-

Halogenated Solvents (e.g., Chloroform, Dichloromethane): These solvents exhibit moderate polarity. Chloroform, for instance, has been shown to be a moderately good solvent for phenylboronic acid and may be suitable for crystallization processes.[3][7]

-

Alcohols (e.g., Methanol, Ethanol): These protic solvents can engage in hydrogen bonding with the boronic acid group, generally leading to good solubility.

-

Hydrocarbons (e.g., Hexane, Toluene, Methylcyclohexane): These are non-polar solvents. Boronic acids typically exhibit very low solubility in hydrocarbons.[3][7] This property is often exploited for purification, where hydrocarbons can be used to wash away non-polar impurities.[3]

The following table summarizes the expected solubility trends for (3-fluorophenyl)boronic acid based on data from analogous compounds.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | High | Good hydrogen bond acceptors, effectively solvating the -B(OH)₂ group.[3] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Polar aprotic nature and ability to accept hydrogen bonds lead to strong solute-solvent interactions.[3] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Protic nature allows for hydrogen bonding with the boronic acid. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity allows for some solvation. Useful for applications like crystallization.[3] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | Limited polarity and inability to participate in strong hydrogen bonding result in poor solvation. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low | Non-polar nature makes them poor solvents for the relatively polar boronic acid. Often used as anti-solvents or for washing.[3] |

Experimental Determination of Solubility: A Validated Protocol

Given the complexities of boronic acid chemistry, empirical determination of solubility is crucial for any serious application. The dynamic (or synthetic) method, which relies on visual or instrumental observation of the dissolution of a known amount of solute in a solvent upon heating, is a robust and reliable technique.[3][5]

Principle of the Dynamic Method

A mixture of known composition (solute and solvent) is heated at a controlled rate with vigorous stirring. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration. By repeating this process for various compositions, a solubility curve can be constructed.

Experimental Workflow

Caption: Workflow for Dynamic Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh a specific amount of (3-fluorophenyl)boronic acid into a glass vial using an analytical balance.

-

Add a precise mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation, especially with volatile solvents.

-

Prepare a series of vials with varying mole fractions of the boronic acid.

-

-

Apparatus Setup:

-

Place the sealed vial in a temperature-controlled heating block equipped with a magnetic stirrer.

-

Insert a calibrated temperature probe into the heating block or directly into a reference vial to ensure accurate temperature readings.

-

For enhanced precision, a turbidity sensor or a laser beam can be directed through the sample to objectively determine the point of complete dissolution.[3][5]

-

-

Measurement:

-

Begin stirring the sample to ensure homogeneity.

-

Start heating the sample at a slow, constant rate (e.g., 0.3 K/minute) to maintain thermal equilibrium.[5]

-

Carefully observe the sample. The solubility temperature is the point at which the solution becomes completely clear and free of any solid particles.

-

Record this temperature to an accuracy of ±0.1 °C.

-

-

Data Analysis and Correlation:

-

Plot the recorded temperatures against the corresponding mole fractions of (3-fluorophenyl)boronic acid.

-

The resulting data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations, or more simply with a polynomial function, to create a continuous solubility curve. For boronic acids, polynomial equations often provide a better fit due to the underlying acid-anhydride equilibrium.[3]

-

Safety and Handling Considerations

As with any chemical substance, proper handling of (3-fluorophenyl)boronic acid is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, gloves, and a lab coat.[8][9][10]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10][11]

-

Health Hazards: (3-Fluorophenyl)boronic acid is classified as a skin and eye irritant and may cause respiratory irritation.[9][10][12] Avoid contact with skin, eyes, and mucous membranes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[1][11]

Conclusion: From Data to Application

A thorough understanding of the solubility of (3-fluorophenyl)boronic acid is not merely an academic exercise; it is a prerequisite for successful process development and formulation. While general trends can be predicted, the complex equilibrium with boroxine necessitates empirical data for critical applications. The dynamic method detailed in this guide provides a robust framework for generating high-quality, reproducible solubility data. By investing in this foundational knowledge, researchers can de-risk their projects, accelerate development timelines, and unlock the full potential of this versatile chemical building block.

References

- Cammidge, A. N., et al. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. In D. G. Hall (Ed.), Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Fisher Scientific. Safety Data Sheet for 3-Fluorophenylboronic acid.

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733986, 3-Fluorophenylboronic acid. Retrieved from [Link]

-

Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4470–4476. [Link]

-

Wikipedia contributors. (2023, December 27). Boronic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Alfa Chemistry. 3-Fluorobenzylboronic acid CAS 768-35-4.

- Sigma-Aldrich. 3-Fluorophenylboronic acid ≥95.0%.

- Fisher Scientific. Safety Data Sheet.

- Sigma-Aldrich. Safety Data Sheet.

- PubChem. 3-Fluorophenylboronic acid.

- Sigma-Aldrich. 3-Fluorophenylboronic acid product page. (Product details).

- Chemistry LibreTexts. 11: Solubility and Borax (Experiment).

- Combi-Blocks, Inc.

- PubChem. (3-Bromo-2-fluorophenyl)boronic acid.

- Wikipedia. Boronic acid.

- ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

Sources

- 1. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Critical Safety Information Gap Identified for (3-Fluorobenzyl)boronic acid

A comprehensive search for safety and toxicological data on (3-Fluorobenzyl)boronic acid has revealed a significant information gap and widespread confusion with a related but structurally distinct compound, (3-Fluorophenyl)boronic acid. Due to the absence of a verifiable Safety Data Sheet (SDS) and a unique CAS number for the requested substance, this in-depth technical guide cannot be completed at this time.

For researchers, scientists, and drug development professionals, utilizing precise and verified safety information is paramount to ensure laboratory safety and experimental integrity. The investigation into the safety profile of this compound highlighted a critical issue: public databases and supplier listings frequently misidentify or conflate it with (3-Fluorophenyl)boronic acid (CAS Number: 768-35-4).

These two compounds possess different chemical structures, as illustrated below. This compound contains a methylene (-CH2-) bridge between the fluorinated phenyl ring and the boronic acid moiety, whereas (3-Fluorophenyl)boronic acid has the boronic acid group directly attached to the aromatic ring. This structural difference is expected to result in distinct physical, chemical, and toxicological properties.

Structural Comparison:

Caption: Chemical structures of the requested compound (left) vs. a different, commonly confused compound (right).

Numerous searches for a specific Safety Data Sheet for "this compound" were unsuccessful. Many chemical supplier databases and scientific repositories incorrectly list the CAS number 768-35-4 for the benzyl derivative when it authoritatively belongs to the phenyl derivative.

Implications for Researchers:

The absence of a dedicated SDS and the prevalent ambiguity in chemical databases present a significant risk. Relying on the safety information for (3-Fluorophenyl)boronic acid when working with this compound could lead to inadequate safety precautions, improper handling and storage, and incorrect emergency procedures.

Recommendations:

-

Exercise Extreme Caution: Professionals intending to synthesize or use this compound should treat it as a compound with unknown toxicity and hazards.

-

Conduct a Thorough Risk Assessment: A comprehensive, in-house risk assessment should be performed before any handling of this substance.

-

Assume a High Hazard Profile: In the absence of data, it is prudent to implement the most stringent safety protocols. This includes the use of extensive personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles and a face shield, and a lab coat, as well as handling the compound exclusively within a certified chemical fume hood.

-

Verify Supplier Information: Directly contact the chemical supplier to request a specific and verified Safety Data Sheet for this compound, ensuring it does not mistakenly reference the data for the phenyl isomer.

Until a reliable and specific SDS becomes available from an authoritative source, it is scientifically unsound to generate a technical guide on the safety of this compound. The scientific community is urged to address this data deficiency to ensure the safe handling of this chemical in research and development settings.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

An In-depth Technical Guide to the Commercial Availability and Application of (3-Fluorophenyl)boronic Acid

A Note on Nomenclature: This guide focuses on (3-Fluorophenyl)boronic acid (CAS No. 768-35-4) . While the initial query specified "(3-Fluorobenzyl)boronic acid," commercially available reagents and scientific literature predominantly refer to the phenyl derivative, where the boronic acid moiety is directly attached to the fluorinated aromatic ring. Several suppliers incorrectly list "3-Fluorobenzylboronic acid" as a synonym for (3-Fluorophenyl)boronic acid[1]. This guide will address the properties, availability, and applications of the widely used (3-Fluorophenyl)boronic acid.

(3-Fluorophenyl)boronic acid is a pivotal synthetic building block in modern organic chemistry and drug discovery. Its utility stems from the unique combination of a reactive boronic acid group and a fluorine-substituted phenyl ring. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds[2].

The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability[3]. The meta-position of the fluorine atom in (3-Fluorophenyl)boronic acid offers a specific electronic and steric profile that researchers can exploit to fine-tune the properties of target molecules. This guide provides an in-depth overview of its commercial availability, key applications, and technical considerations for its use in research and development.

Chemical Identity and Physicochemical Properties

(3-Fluorophenyl)boronic acid is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 768-35-4 | [1][4] |

| Molecular Formula | C₆H₆BFO₂ | [1][4] |

| Molecular Weight | 139.92 g/mol | [1][4] |

| IUPAC Name | (3-fluorophenyl)boronic acid | [1][4] |

| Synonyms | 3-Fluorobenzeneboronic acid, m-Fluorophenylboronic acid | [1] |

| Melting Point | 214-218 °C (lit.) | |

| SMILES | B(C1=CC(=CC=C1)F)(O)O | [1][4] |

| InChI Key | KNXQDJCZSVHEIW-UHFFFAOYSA-N | [1][4] |

Commercial Availability and Supplier Specifications

(3-Fluorophenyl)boronic acid is readily available from numerous chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are typically high, though they can vary between suppliers and grades.

| Supplier | Product Name | Purity/Assay | Available Quantities |

| Sigma-Aldrich | 3-Fluorophenylboronic acid | ≥95.0% | 1 G, 10 G |

| Alfa Chemistry | 3-Fluorobenzylboronic acid | Not specified | Inquire for quote |

| Conier Chem&Pharma | 3-fluorophenylboronic acid | 99.00% | Inquire for quote |

| Hangzhou Royalchem | 3-Fluorophenylboronic acid | 99.00% | Inquire for quote |

Note: Product availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Core Applications in Synthesis and Drug Discovery

The primary application of (3-Fluorophenyl)boronic acid is as a nucleophilic coupling partner in Suzuki-Miyaura reactions. This reaction is a robust and versatile method for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials[2][3].

The Suzuki-Miyaura Coupling: A Synthetic Workhorse

The boronic acid group readily undergoes transmetalation with a palladium(0) complex that has been activated by oxidative addition to an aryl or vinyl halide (or triflate). The subsequent reductive elimination from the palladium(II) intermediate forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Medicinal Chemistry

Boronic acids are a privileged class of compounds in drug discovery, with several FDA-approved drugs, such as Bortezomib (Velcade), containing this functional group[5][6][7]. They can act as reversible covalent inhibitors of serine proteases by forming a stable tetrahedral intermediate with the catalytic serine residue. The 3-fluorophenyl moiety, when incorporated into a drug candidate via (3-Fluorophenyl)boronic acid, can improve pharmacokinetic properties by blocking metabolically labile positions and enhancing binding interactions through fluorine's unique electronic character[3]. Its use has been documented in the synthesis of various biologically active compounds, including potential PET imaging agents and modulators of neural pathways[8][9].

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Objective: To synthesize a 3-fluoro-substituted biaryl compound from an aryl bromide and (3-Fluorophenyl)boronic acid.

Materials:

-

Aryl bromide (1.0 eq)

-

(3-Fluorophenyl)boronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, (3-Fluorophenyl)boronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl compound.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Synthesis, Handling, and Safety

General Synthetic Routes

Aryl boronic acids are commonly synthesized via the reaction of an organometallic intermediate (formed from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis[6]. This process requires careful control of reaction conditions to avoid side reactions and ensure high purity.

Safety and Handling

(3-Fluorophenyl)boronic acid is classified as a hazardous substance. According to safety data provided by suppliers like Sigma-Aldrich, it is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.

-

Hazard Codes: H314, H335

-

Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

-

PubChem. (n.d.). (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

-

Gomes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2023). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Retrieved from [Link]

-

PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Spectroscopic Characterization of (3-Fluorobenzyl)boronic Acid

Abstract

(3-Fluorobenzyl)boronic acid is an important organoboron compound utilized in organic synthesis and medicinal chemistry, particularly in the construction of complex molecules through cross-coupling reactions. Unambiguous structural confirmation and purity assessment are critical for its effective application. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing foundational principles with predicted data and insights from analogous structures, this document serves as an expert resource for researchers, chemists, and quality control professionals, detailing not just the expected spectral data but also the causality behind the spectroscopic signatures and the protocols for their acquisition.

Introduction and Molecular Structure

This compound belongs to the versatile class of boronic acids. Its structure features a boronic acid moiety [-B(OH)₂] connected to a 3-fluorophenyl group through a methylene (-CH₂) linker. This benzylic linker distinguishes it from its more common isomer, (3-fluorophenyl)boronic acid, where the boronic acid group is directly attached to the aromatic ring. This structural difference significantly alters its chemical reactivity and its spectroscopic profile. The fluorine substituent provides a unique probe for ¹⁹F NMR and modulates the electronic properties of the aromatic ring.

Accurate characterization is paramount to ensure the compound's identity and purity, preventing downstream failures in complex synthetic routes. The following sections will detail the expected spectral characteristics and provide a logical workflow for a full, self-validating analysis.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of an organic molecule.[1] For this compound, a multi-nuclear approach is essential for complete characterization.

¹H NMR Spectroscopy

The proton NMR spectrum gives a unique fingerprint based on the chemical environment and connectivity of hydrogen atoms.

-

Aromatic Protons (δ ≈ 6.9-7.4 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to ¹H-¹H (ortho, meta, para) and ¹H-¹⁹F (ortho, meta, para) couplings. The electron-withdrawing nature of fluorine will generally shift ortho and para protons downfield.

-

Benzylic Protons (-CH₂-) (δ ≈ 3.1-3.3 ppm): This will appear as a singlet, as there are no adjacent protons to couple with. The proximity to the slightly electron-withdrawing boronic acid group and the aromatic ring places it in this characteristic region.

-

Boronic Acid Protons (-B(OH)₂) (δ ≈ 8.0-8.5 ppm): These protons typically appear as a broad singlet. The signal's broadness is due to rapid chemical exchange and quadrupolar relaxation from the adjacent boron nucleus. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a definitive test for exchangeable protons.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton. A key feature for this molecule is the presence of carbon-fluorine coupling constants (J-coupling).

-

Aromatic Carbons (δ ≈ 110-145 ppm): Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly shifted. Other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

-

Benzylic Carbon (-CH₂-) (δ ≈ 35-45 ppm): A single peak is expected for the methylene carbon.

-

Carbon-Boron Bond (C-B): The signal for the carbon attached to the boron atom is often broadened to the point of being unobservable due to the quadrupolar nature of the ¹¹B nucleus.[2]

¹⁹F NMR Spectroscopy

With 100% natural abundance and high sensitivity, ¹⁹F NMR is a crucial technique for any fluorine-containing compound.[3]

-

Chemical Shift (δ ≈ -110 to -115 ppm): For a monofluorobenzene derivative, the chemical shift is expected in this region relative to CFCl₃.[4] This single resonance confirms the presence of one unique fluorine environment.

-

Coupling: The signal will not be a simple singlet. It will be split into a multiplet due to coupling with the aromatic protons, primarily the two ortho protons (³JHF) and the para proton (⁴JHF).

¹¹B NMR Spectroscopy

This experiment directly probes the boron atom, confirming the presence and nature of the boronic acid group.

-

Chemical Shift (δ ≈ +28 to +32 ppm): Trigonal (sp²-hybridized) boronic acids typically exhibit a single, broad resonance in this downfield region.[2] The broadness is a result of fast quadrupolar relaxation.

Data Summary: Predicted NMR Assignments

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Key Characteristics |

| ¹H | Aromatic (-C₆H₄-) | 6.9 – 7.4 | Complex multiplet pattern due to H-H and H-F coupling. |

| Benzylic (-CH₂-) | 3.1 – 3.3 | Singlet. | |

| Boronic Acid (-B(OH)₂) | 8.0 – 8.5 | Broad singlet, exchangeable with D₂O. | |

| ¹³C | Aromatic (-C₆H₄-) | 110 – 145 | 6 signals, showing characteristic C-F J-coupling. |

| Benzylic (-CH₂-) | 35 – 45 | Single peak. | |

| ¹⁹F | Aryl Fluoride (Ar-F) | -110 to -115 | Multiplet due to coupling with aromatic protons. |

| ¹¹B | Boronic Acid (-B(OH)₂) | +28 to +32 | Single, broad peak characteristic of a trigonal boronic acid.[2] |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.[5]

Caption: Integrated workflow for spectroscopic characterization.

Key Vibrational Modes

-

O-H Stretch (≈ 3200-3400 cm⁻¹): A very strong and broad absorption band characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[2]

-

Aromatic C-H Stretch (≈ 3010-3100 cm⁻¹): A series of sharp, medium-intensity peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (≈ 2850-2960 cm⁻¹): Weak to medium peaks corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂) group.

-

Aromatic C=C Stretch (≈ 1450-1610 cm⁻¹): Several sharp peaks of varying intensity, characteristic of the benzene ring.

-

Asymmetric B-O Stretch (≈ 1330-1380 cm⁻¹): A strong, characteristic absorption for the boronic acid group.[6]

-

C-F Stretch (≈ 1200-1300 cm⁻¹): A strong, sharp peak indicating the presence of the carbon-fluorine bond.

Data Summary: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3200-3400 | O-H Stretch (H-bonded) | Strong, Broad |

| 3010-3100 | Aromatic C-H Stretch | Medium, Sharp |

| 2850-2960 | Aliphatic C-H Stretch | Weak-Medium |

| 1450-1610 | Aromatic C=C Stretch | Medium-Strong |

| 1330-1380 | Asymmetric B-O Stretch | Strong |

| 1200-1300 | C-F Stretch | Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

-

Molecular Formula: C₇H₈BFO₂

-

Exact Mass: 154.0554

-

Expected [M+H]⁺: 155.0632 (for ESI-MS)

-

Expected [M-H]⁻: 153.0475 (for ESI-MS)

Predicted Fragmentation Pathway

In positive-ion mode (e.g., Electron Impact or ESI), the most likely fragmentation pathway involves the cleavage of the weakest bonds.

-

Benzylic Cleavage: The C-B bond is susceptible to cleavage, leading to the formation of a stable fluorobenzyl cation. This is often the base peak.

-

Fragment: [C₇H₆F]⁺

-

m/z: 109.04

-

-

Loss of Water: The molecular ion can lose a molecule of water to form a cyclic boronate ester-type ion.

-

Fragment: [C₇H₆BFO]⁺

-

m/z: 136.04

-

-

Loss of Boronic Acid Group: A neutral loss of the entire B(OH)₂ group.

-

Fragment: [C₇H₇F]⁺• (radical cation)

-

m/z: 110.05

-

Caption: Predicted major fragmentation pathways in MS.

Experimental Protocols

Adherence to standardized protocols is key to obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively dissolves boronic acids and its residual proton peak (≈ 2.50 ppm) does not typically interfere with analyte signals.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hours) may be needed due to the low natural abundance of ¹³C.

-

¹⁹F & ¹¹B NMR Acquisition: Use appropriate broadband probes and standard single-pulse experiments. These nuclei are highly receptive, and spectra can be acquired relatively quickly.

-